molecular formula C14H17NO2 B102882 Nortropacocaine CAS No. 18470-33-2

Nortropacocaine

Cat. No. B102882
CAS RN: 18470-33-2
M. Wt: 231.29 g/mol
InChI Key: HRTCUJBTNCFSIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Nortropacocaine has a complex molecular structure. The preferred conformation was found to be one in which the piperidine component existed as a deformed chair . The molecular conformation was found to be identical in both deuterium oxide and deuterochloroform .


Physical And Chemical Properties Analysis

Nortropacocaine has several physical and chemical properties. It has a molecular weight of 231.29 g/mol, an exact mass of 231.125928785 g/mol, and a monoisotopic mass of 231.125928785 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Conformational Analysis in Chemistry

Nortropacocaine: has been utilized in conformational studies to understand its structure in different solvents. Research has shown that its molecular conformation remains consistent in both aqueous and hydrophobic media . This information is crucial for chemists who are interested in the physical and chemical properties of compounds and their interactions with various solvents.

Synthetic Biology and Medicine

In the field of synthetic biology, Nortropacocaine could potentially be used in drug discovery and production. Synthetic biology aims to design and engineer biologically based parts, devices, and systems that can be used in medicine . Nortropacocaine’s properties might be harnessed to create new molecules with specific biological activities.

Pharmacology

Nortropacocaine: is related to cocaine and thus, its pharmacological effects are of interest. It could serve as a model compound for studying the mechanisms of action of similar substances and developing treatments for substance use disorders . Understanding its interaction with biological systems is key to developing new therapeutic agents.

Neuroscience Research

In neuroscience, Nortropacocaine could be used to study the effects of stimulant drugs on the nervous system. It may help in understanding the neurochemical pathways involved in addiction and the potential neurotoxic effects of related compounds .

Toxicology

Nortropacocaine: could be important in toxicological studies to understand the metabolic pathways and the potential toxic effects of similar compounds. Metabolomics, which is an emerging field, can benefit from studying Nortropacocaine to assess the toxicity of new substances .

Industrial Applications

While not directly related to Nortropacocaine, the principles of enzyme immobilization on nanomaterials, known as nano-biocatalysts, have industrial applications that could be relevant. If Nortropacocaine or its derivatives have catalytic properties, they could be used in processes such as bioremediation, biofuel production, and other industrial applications .

properties

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCUJBTNCFSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17366-47-1 (hydrochloride)
Record name Nortropacocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50939876
Record name 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortropacocaine

CAS RN

18470-33-2
Record name Nortropacocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the conformational preference of Nortropacocaine hydrochloride in different environments?

A1: Research using proton nuclear magnetic resonance (PMR) spectroscopy reveals that Nortropacocaine hydrochloride adopts a consistent conformation in both aqueous (deuterium oxide) and hydrophobic (deuterochloroform) environments. [] This preferred conformation features the piperidine ring in a distorted chair form. The observed spectral differences between the two solvents arise from altered deshielding effects on the protonated nitrogen, influencing the chemical shifts of nearby protons. []

Q2: Is Nortropacocaine present in Erythroxylum suberosum?

A2: While previous studies had identified various flavonoids and steroids in different parts of the Erythroxylum suberosum plant, a recent investigation suggests the presence of tropane alkaloids, specifically tropacocaine and nortropacocaine, in the leaves of this species. [] This finding marks the first report of these alkaloids in Erythroxylum suberosum and warrants further investigation into their potential biological activities.

Q3: How is Nortropacocaine metabolized in living organisms?

A3: Research indicates that enzymes, specifically esterases, play a crucial role in the hydrolysis of Nortropacocaine. Studies have explored the activity of these enzymes in various tissues, including the brain [] and serum [] of humans, as well as in mouse organs during development. [] These studies provide insights into the metabolic pathways of Nortropacocaine and its potential duration of action in vivo.

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